![molecular formula C10H9N3OS B13881564 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B13881564.png)
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a cyclopropylamino group at the 4-position and a carbaldehyde group at the 7-position further defines its chemical identity. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions, such as solvent selection and temperature control, are likely to be applied to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxylic acid.
Reduction: 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling pathways . By inhibiting these kinases, the compound can disrupt the signaling processes that lead to cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-7-carboxylic acid: Lacks the cyclopropylamino group.
4-Morpholinothieno[2,3-d]pyrimidine: Contains a morpholine group instead of a cyclopropylamino group.
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine: Contains an aryl group at the 2-position and a morpholine group at the 4-position.
Uniqueness
4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde is unique due to the presence of both the cyclopropylamino and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. The cyclopropylamino group can enhance the compound’s ability to interact with specific molecular targets, while the carbaldehyde group provides a reactive site for further chemical modifications.
Properties
Molecular Formula |
C10H9N3OS |
|---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
4-(cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde |
InChI |
InChI=1S/C10H9N3OS/c14-3-6-4-15-9-8(6)11-5-12-10(9)13-7-1-2-7/h3-5,7H,1-2H2,(H,11,12,13) |
InChI Key |
PEQRFBYGXDJCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=NC3=C2SC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


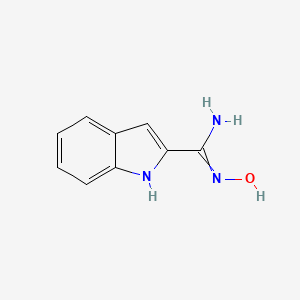
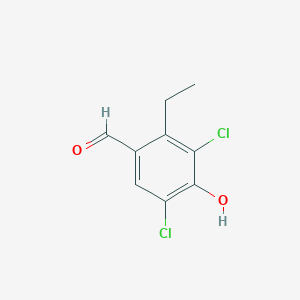
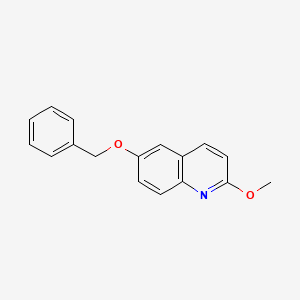
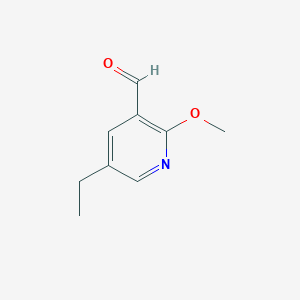
![7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)
![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
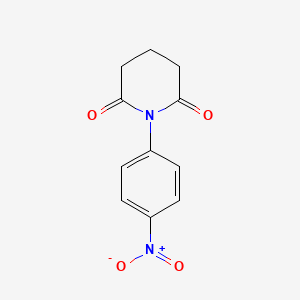
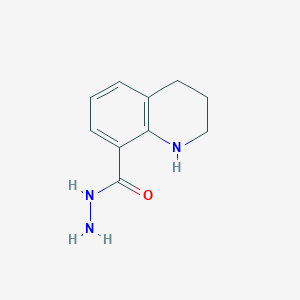

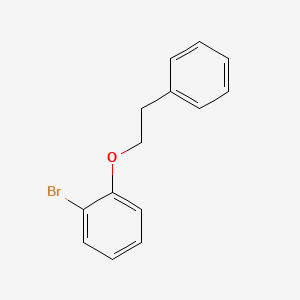

![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)
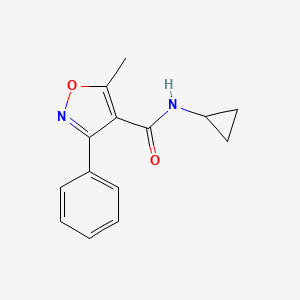
![6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13881578.png)
